molecular formula C11H15N3O B8709227 1-[2-(Dimethylamino)ethyl]-1,3-dihydrobenzimidazol-2-one

1-[2-(Dimethylamino)ethyl]-1,3-dihydrobenzimidazol-2-one

Cat. No.: B8709227
M. Wt: 205.26 g/mol
InChI Key: JSTZYOFLAQAJDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(Dimethylamino)ethyl]-1,3-dihydrobenzimidazol-2-one is a useful research compound. Its molecular formula is C11H15N3O and its molecular weight is 205.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H15N3O

Molecular Weight

205.26 g/mol

IUPAC Name

3-[2-(dimethylamino)ethyl]-1H-benzimidazol-2-one

InChI

InChI=1S/C11H15N3O/c1-13(2)7-8-14-10-6-4-3-5-9(10)12-11(14)15/h3-6H,7-8H2,1-2H3,(H,12,15)

InChI Key

JSTZYOFLAQAJDC-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCN1C2=CC=CC=C2NC1=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In ethanol (100 ml) was dissolved sodium metal (0.70 g) followed by addition of a solution of N-(2-ethoxycarbonylaminophenyl)-N-ethoxycarbonyl-N',N'-dimethylethylenediamine (4.88 g) in ethanol (20 ml). The reaction mixture was refluxed for 16 hours and was concentrated under reduced pressure. The residue was diluted with chloroform and the insoluble matter was filtered off. The solvent was then distilled off and the residue was purified by silica gel chromatography (eluent:chloroform:methanol=10:1) to give 2.69 g of 1,3-dihydro-1-(2-dimethylaminoethyl)-2H-benzimidazol-2-one.
Name
N-(2-ethoxycarbonylaminophenyl)-N-ethoxycarbonyl-N',N'-dimethylethylenediamine
Quantity
4.88 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.7 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of N-[2-(dimethylamino)ethyl]benzene-1,2-diamine (3.11 g, 17.3 mmol) and 1,1-carbonyldiimidazole (CDI) (3.2 g, 19 mmol) are heated in DMF to 110°-120° C. until reaction is complete by TLC, cooled and extracted with EtOAc. The combined extracts are washed with water, dried over MgSO4 and concentrated in vacuo. The resultant residue is purified by flash chromatography (silica gel, 94:5:1 CH2Cl2, methanol, concentrated NH4OH as eluent) to give the title compound as a dark purple solid, 3.03 g (85% yield), identified by HPLC and mass spectral analyses.
Quantity
3.11 g
Type
reactant
Reaction Step One
[Compound]
Name
1,1-carbonyldiimidazole
Quantity
3.2 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
85%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.